(1,4-Dimethylpiperidin-4-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1,4-dimethylpiperidin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(7-9)3-5-10(2)6-4-8/h3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLICKMOJMSMPFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933694-51-0 | |
| Record name | (1,4-dimethylpiperidin-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,4 Dimethylpiperidin 4 Yl Methanamine and Analogues
Direct Synthetic Routes to (1,4-Dimethylpiperidin-4-yl)methanamine
Direct approaches to this compound typically involve the formation of the exocyclic aminomethyl group from a suitable precursor already containing the 1,4-dimethylpiperidine core. These methods are valued for their efficiency and convergence.
Reductive amination is a highly versatile and widely used method for the formation of carbon-nitrogen bonds, making it a primary strategy for synthesizing amines. mdpi.com This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine or ammonia (B1221849) source to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. mdpi.com
For the synthesis of this compound, the key precursor is 1,4-dimethylpiperidine-4-carbaldehyde (B3016058). This aldehyde can be reacted with an ammonia source under reductive conditions to yield the target primary amine. A variety of reducing agents and catalytic systems can be employed for this transformation.
Key Features of Reductive Amination:
Versatility: The reaction is applicable to a wide range of aldehydes and ketones.
Efficiency: It is often a one-pot procedure, which simplifies the synthetic workflow.
Mild Conditions: Modern catalytic systems allow the reaction to proceed under mild conditions, enhancing functional group tolerance. nih.gov
Recent advancements include the use of biocatalytic methods, employing enzymes such as imine reductases (IREDs) or reductive aminases (RedAms), which offer high selectivity and operate under environmentally benign aqueous conditions. researchgate.netrsc.org
Table 1: Common Reagents for Reductive Amination
| Reducing Agent/System | Typical Conditions | Notes |
|---|---|---|
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (B95107) (THF), Room Temp | Mild and selective, tolerates many functional groups. |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), pH control often needed | Effective but toxic due to cyanide. |
| Hydrogen (H₂) with Metal Catalyst (e.g., Pd/C, PtO₂, Raney Ni) | Various solvents, Elevated pressure and/or temperature | Widely used in industry; can sometimes lead to over-reduction. |
| Cobalt-based Catalysts | H₂, Aqueous Ammonia, 80 °C, 1-10 bar | An effective system for producing primary amines with high selectivity. nih.gov |
| Hantzsch Ester | Organic solvent, often with a catalyst | A biomimetic reducing agent for mild reductions. researchgate.net |
An alternative and robust route involves a two-step sequence starting from 1,4-dimethylpiperidine-4-carboxylic acid or its corresponding ester. This method first constructs a carboxamide intermediate, which is then reduced to the target aminomethyl group.
Amidation: The carboxylic acid is first converted into an amide, 1,4-dimethylpiperidine-4-carboxamide. This can be achieved using standard peptide coupling reagents (e.g., DCC, EDC) in the presence of ammonia or by converting the carboxylic acid to a more reactive species like an acyl chloride, which then reacts readily with ammonia.
Reduction: The resulting amide is subsequently reduced to the primary amine. This transformation requires powerful reducing agents due to the stability of the amide bond. Lithium aluminum hydride (LiAlH₄) is the classic and most common reagent for this purpose, although other reagents like borane complexes (e.g., BH₃·THF) can also be effective. organic-chemistry.org
While this sequence is often longer than direct reductive amination, it is a reliable and well-established method for preparing primary amines from carboxylic acids. nih.gov
Table 2: Selected Reducing Agents for Amide to Amine Conversion
| Reagent | Typical Solvent | Conditions | Notes |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Reflux | Highly reactive, non-selective, requires careful workup. google.com |
| Borane (BH₃·THF or BMS) | Tetrahydrofuran (THF) | Room Temp to Reflux | Milder than LiAlH₄, offers better chemoselectivity. |
| Iridium Catalysts with Silanes | Organic Solvents | Mild | Modern catalytic method with good functional group tolerance. organic-chemistry.org |
Stereoselective Synthesis of Dimethylpiperidine Isomers
While this compound is achiral, the synthesis of its constitutional isomers or analogues where the methyl groups create stereocenters (e.g., at the 2, 3, 5, or 6 positions) necessitates stereoselective control. These strategies are crucial for preparing enantiomerically pure or diastereomerically enriched piperidine (B6355638) derivatives for structure-activity relationship studies. nih.gov
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through asymmetric catalysis or by using chiral starting materials.
A powerful strategy involves the asymmetric functionalization of pyridine (B92270) or dihydropyridine precursors. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction can convert dihydropyridines into 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.org Subsequent reduction of the remaining double bond affords the chiral piperidine core. Another approach starts with a common chiral building block, such as a phenylglycinol-derived lactam, which can be elaborated through various synthetic steps to yield a range of enantiomerically pure piperidine alkaloids and their analogues. acs.org
Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple chiral centers within a molecule. For substituted piperidines, this often involves controlling the cis or trans relationship between substituents on the ring.
One common method is the catalytic hydrogenation of substituted pyridines, which often proceeds with high diastereoselectivity to furnish cis-substituted piperidines. rsc.org The resulting cis-isomers can sometimes be converted to the thermodynamically more stable trans-isomers through a process called epimerization, which involves treating the molecule with a base to invert one of the stereocenters. rsc.org Other advanced methods, such as iron-catalyzed cyclization of specific precursors, can also provide highly diastereoselective access to cis-2,6-disubstituted piperidines. acs.org Furthermore, radical (4+2) cycloaddition reactions have been developed to deliver polysubstituted piperidines with high yield and diastereoselectivity. nih.gov
The use of a chiral auxiliary is a classic and effective strategy for asymmetric synthesis. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.
For piperidine synthesis, this has been demonstrated through asymmetric α-amidoalkylation, where a chiral enamide acts as an electrophile. uni-muenchen.de The chiral appendix on the enamide favors the approach of a nucleophile from one direction, leading to a stereoselective bond formation. The resulting product can then be further manipulated, and the auxiliary removed to yield α-substituted piperidines of high enantiomeric purity. uni-muenchen.de Similarly, oxazolidinone auxiliaries have been employed in protocols for the synthesis of chiral 4,4-disubstituted piperidines. nih.gov
Table 3: Overview of Stereoselective Strategies for Piperidine Analogues
| Strategy | Type of Control | Description | Example Application |
|---|---|---|---|
| Asymmetric Catalysis | Enantioselective | A chiral catalyst creates a preference for one enantiomer. | Rh-catalyzed synthesis of 3-arylpiperidines. acs.org |
| Substrate Control | Diastereoselective | Existing stereocenters in the molecule direct the formation of new ones. | Hydrogenation of substituted pyridines to yield cis-piperidines. rsc.org |
| Chiral Auxiliaries | Enantio- and Diastereoselective | A removable chiral group guides the stereochemical outcome of a reaction. | Phenylglycinol-derived lactams for alkaloid synthesis. acs.org |
| Cycloaddition Reactions | Diastereoselective | Controlled formation of the piperidine ring from acyclic precursors. | Radical (4+2) cycloaddition for polysubstituted piperidines. nih.gov |
Resolution Techniques for Stereoisomers, including Tartaric Acid Derivatives
The separation of enantiomers from a racemic mixture is a critical step in the development of chiral drugs. For piperidine derivatives, classical resolution using chiral resolving agents, such as tartaric acid derivatives, remains a widely employed and effective method. This technique relies on the formation of diastereomeric salts with distinct physical properties, allowing for their separation by fractional crystallization.
A common approach involves reacting a racemic mixture of a piperidine derivative with a chiral acid, like di-benzoyl-L-tartaric acid or di-benzoyl-D-tartaric acid, in a suitable solvent. mdpi.com The resulting diastereomeric salts exhibit different solubilities, enabling the selective precipitation of one diastereomer. mdpi.com For instance, in the resolution of racemic ethyl nipecotate, di-benzoyl-L-tartaric acid can be used to selectively precipitate the salt of the (S)-enantiomer. mdpi.comresearchgate.net The choice of solvent and crystallization conditions is crucial for achieving high diastereomeric excess. mdpi.com After isolation, the desired enantiomer can be liberated from the salt by treatment with a base. mdpi.com
| Resolving Agent | Target Enantiomer Precipitated | Reference |
| Di-benzoyl-L-tartaric acid | (S)-enantiomer of ethyl nipecotate | mdpi.comresearchgate.net |
| (S)-Mandelic acid | (S)-enriched mandelate salt | researchgate.net |
| Di-benzoyl-D-tartaric acid | (R)-enriched tartrate salt | researchgate.net |
| (R)-Mandelic acid | (R)-enriched mandelate salt | researchgate.net |
| Di-p-anisoyl-d-tartaric acid | Diastereomeric hemisalt tetrahydrate | researchgate.net |
This method offers a practical and scalable approach for obtaining enantiomerically pure piperidine derivatives, which are essential for studying stereoselective biological activities.
Advanced Synthetic Transformations for Piperidine Scaffolds
Pyridine Hydrogenation Methods for Piperidine Ring Formation
The catalytic hydrogenation of pyridine rings is a direct and atom-economical method for the synthesis of the piperidine core. This transformation is of significant industrial importance but can be challenging due to the aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogen atom. researchgate.netprepchem.com
A variety of catalysts and reaction conditions have been developed to address these challenges. Heterogeneous catalysts such as platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C) are commonly used, often requiring high pressures and temperatures. chemicalbook.comresearchgate.net For instance, the hydrogenation of substituted pyridines using PtO₂ in glacial acetic acid under hydrogen pressure has been reported for the synthesis of piperidine derivatives. chemicalbook.com More recently, the use of rhodium oxide (Rh₂O₃) has been shown to be effective for the reduction of a wide range of unprotected pyridines under milder conditions. researchgate.net
Homogeneous catalysts, particularly those based on iridium, have also emerged as powerful tools for pyridine hydrogenation. researchgate.netprepchem.com Iridium(III) catalysts have demonstrated high activity and selectivity for the ionic hydrogenation of pyridines, tolerating a wide range of functional groups that are sensitive to reduction. researchgate.netprepchem.com This method allows for the synthesis of multi-substituted piperidines with high yields and diastereoselectivities. prepchem.com
| Catalyst | Conditions | Substrate Scope | Reference |
| Platinum Oxide (PtO₂) | Glacial acetic acid, 50-70 bar H₂ | Substituted pyridines | chemicalbook.com |
| Rhodium Oxide (Rh₂O₃) | Mild conditions | Unprotected pyridines | researchgate.net |
| Iridium(III) Complex | Ionic hydrogenation | Functionalized pyridines | researchgate.netprepchem.com |
| Rhodium-based | Transfer hydrogenation | Pyridinium salts | chemicalbook.com |
The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the hydrogenation, often leading to the formation of cis-substituted piperidines as the major product. researchgate.net
Lithiation-Trapping of N-Boc Piperidines
The direct functionalization of the piperidine ring at the α-position to the nitrogen atom is a valuable strategy for introducing substituents. The lithiation of N-Boc (tert-butoxycarbonyl) protected piperidines, followed by trapping with an electrophile, provides a powerful method for achieving this transformation. acs.orgresearchgate.netnih.gov
This methodology typically involves the deprotonation of N-Boc-piperidine using a strong base, such as s-butyllithium (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.gov The resulting lithiated intermediate can then react with a variety of electrophiles to introduce a wide range of functional groups at the 2-position. nih.gov
The diastereoselectivity of this reaction is often high, with the incoming electrophile generally adding to the equatorial position to give the trans-disubstituted product. nih.gov This stereochemical outcome is rationalized by the lithiation occurring at the equatorial position to minimize steric interactions. nih.gov Furthermore, the use of chiral ligands, such as (-)-sparteine, can enable the enantioselective lithiation and subsequent functionalization of N-Boc-piperidine, providing access to enantioenriched 2-substituted piperidines. acs.orgnih.gov
| Base/Ligand | Electrophile | Outcome | Reference |
| s-BuLi/TMEDA | Various electrophiles | Racemic 2-substituted piperidines | nih.gov |
| n-BuLi/(-)-sparteine | Nitroalkenes | Enantioenriched 3,4,5-substituted piperidines | acs.org |
| n-BuLi | Various electrophiles | Quaternary stereocenters in 2-phenylpiperidines | researchgate.net |
| Chiral ligands 8 or 9/TMEDA | Various electrophiles | Catalytic dynamic resolution of rac-2-lithio-N-Boc-piperidine | nih.gov |
Multi-Step Organic Reaction Sequences for Piperidine Derivatives
The synthesis of complex piperidine derivatives, such as this compound, often requires multi-step reaction sequences. While a direct synthesis for this specific compound is not extensively reported, a plausible route can be constructed based on established methodologies for the synthesis of 4-aminomethylpiperidine derivatives.
A potential synthetic approach could commence with a suitable 4-substituted piperidine precursor, such as 4-cyanopiperidine. The synthesis could proceed as follows:
N-Methylation: The secondary amine of 4-cyanopiperidine can be methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to afford 1-methyl-4-cyanopiperidine.
Grignard Reaction: The nitrile group can be reacted with a methyl Grignard reagent (CH₃MgBr) to introduce the second methyl group at the 4-position, leading to the formation of a 4-acetyl-1-methylpiperidine intermediate after hydrolysis.
Reductive Amination: The resulting ketone can then be converted to the desired primary amine via reductive amination. This can be achieved by reacting the ketone with ammonia or a source of ammonia, followed by reduction with a suitable reducing agent like sodium borohydride or catalytic hydrogenation.
Alternatively, a route starting from 1-Boc-4-cyanopiperidine could be envisioned. prepchem.com Alkylation at the 4-position followed by reduction of the nitrile and N-methylation would lead to the target compound. Multi-step syntheses often allow for the controlled introduction of various substituents, providing access to a diverse range of piperidine analogues. researchgate.net
Alkylation and Acylation in Piperidine Synthesis
Alkylation and acylation reactions are fundamental transformations for the functionalization of the piperidine nitrogen. These reactions are crucial for introducing a wide variety of substituents and for the synthesis of N-substituted piperidine derivatives.
N-Alkylation of piperidines is typically achieved by reacting the secondary amine with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. google.comsigmaaldrich.com The choice of base and solvent can influence the reaction rate and selectivity. For less reactive alkylating agents, stronger bases and polar aprotic solvents may be required. Reductive amination of a piperidone with an aldehyde or ketone in the presence of a reducing agent is another common method for N-alkylation.
N-Acylation of piperidines involves the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base like triethylamine or pyridine to scavenge the acid byproduct. chemicalbook.comresearchgate.net This reaction is generally high-yielding and provides stable amide products.
| Reaction | Reagents | Product Type | Reference |
| N-Alkylation | Alkyl halide, Base | N-Alkylpiperidine | google.comsigmaaldrich.com |
| N-Acylation | Acid chloride/anhydride, Base | N-Acylpiperidine | chemicalbook.comresearchgate.net |
These reactions are essential for modifying the properties of piperidine-containing molecules and are widely used in the synthesis of pharmaceutical compounds.
Ester Enolate α-Arylation and α-Alkylation Approaches
The α-functionalization of carbonyl compounds is a powerful tool in organic synthesis. For piperidine derivatives containing an ester functionality, the α-arylation and α-alkylation of the corresponding enolate provide a direct route to introduce substituents at the carbon adjacent to the carbonyl group.
Palladium-catalyzed α-arylation of esters has emerged as a robust method for the formation of α-aryl esters. nih.govorganic-chemistry.org This reaction typically involves the coupling of an ester enolate with an aryl halide in the presence of a palladium catalyst and a suitable ligand. nih.gov The choice of base is critical for the generation of the enolate and can influence the efficiency and selectivity of the reaction. organic-chemistry.org This methodology has been successfully applied to the intramolecular α-arylation of β-amino esters to construct the tetrahydroisoquinoline ring system, demonstrating its utility in the synthesis of complex heterocyclic scaffolds. mdpi.comresearchgate.net
α-Alkylation of ester enolates is a classic method for C-C bond formation. The ester is first deprotonated with a strong base, such as lithium diisopropylamide (LDA), to generate the enolate, which is then reacted with an alkyl halide. This approach can be applied to piperidine-4-carboxylate derivatives to introduce alkyl substituents at the 4-position.
These methods provide versatile strategies for the elaboration of piperidine scaffolds bearing ester functionalities, enabling the synthesis of a wide range of substituted derivatives with potential biological activity.
Chemical Derivatization and Scaffold Modification of 1,4 Dimethylpiperidin 4 Yl Methanamine
N-Alkylation and N-Acylation Reactions on the Exocyclic Amine
The (1,4-Dimethylpiperidin-4-yl)methanamine molecule contains two nitrogen atoms: a tertiary amine within the piperidine (B6355638) ring and a primary amine in the exocyclic aminomethyl group. The piperidine nitrogen, being a tertiary amine, is not amenable to standard N-alkylation or N-acylation reactions. However, the primary amine serves as a versatile handle for a wide range of derivatization reactions.
N-Alkylation: The introduction of alkyl groups onto the primary amine can be achieved through several established methods. Direct alkylation with alkyl halides is a common approach, though it can sometimes suffer from overalkylation, leading to mixtures of secondary and tertiary amines. nih.gov A more controlled method is reductive amination, where the primary amine is reacted with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This method is highly efficient for producing mono-alkylated products. Furthermore, specialized and green methodologies, such as using dimethyl carbonate (DMC) as a methylating agent over heterogeneous catalysts, have been developed for the selective N-methylation of amines. nih.gov
N-Acylation: The primary amine readily undergoes N-acylation when treated with various acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. This reaction forms a stable amide bond and is one of a widely used method for modifying amine-containing molecules. researchgate.net These reactions are typically high-yielding and can be performed under mild conditions. Metal-free transamidation reactions, for instance using dimethylformamide (DMF) as a carbonyl source promoted by ammonium (B1175870) iodide, represent a modern approach to N-acylation. researchgate.net
| Reaction Type | Reagent Class | Example Reagent | Expected Product |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | Benzyl Bromide | N-Benzyl-(1,4-dimethylpiperidin-4-yl)methanamine |
| Reductive Amination | Aldehyde + Reducing Agent | Benzaldehyde + NaBH(OAc)₃ | N-Benzyl-(1,4-dimethylpiperidin-4-yl)methanamine |
| N-Methylation | Methylating Agent | Dimethyl Carbonate (DMC) | N,N-Dimethyl-(1,4-dimethylpiperidin-4-yl)methanamine |
| N-Acylation | Acyl Chloride | Acetyl Chloride | N-((1,4-Dimethylpiperidin-4-yl)methyl)acetamide |
| N-Acylation | Carboxylic Acid + Coupling Agent | Benzoic Acid + DCC | N-((1,4-Dimethylpiperidin-4-yl)methyl)benzamide |
Functionalization at the Piperidine Ring Carbon Atoms
Direct functionalization of the carbon-hydrogen (C-H) bonds of the piperidine ring is a powerful strategy for introducing molecular complexity. While the C4 position of this compound is a quaternary center and thus unreactive towards C-H functionalization, the C2 and C3 positions are potential sites for modification.
Modern synthetic methods allow for catalyst-controlled, site-selective C-H functionalization of piperidine rings. nih.gov Dirhodium catalysts, for example, have been employed to achieve regioselective and stereoselective introduction of new functional groups at the C2 or C3 positions by reacting with diazo compounds. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and the electronic and steric properties of the substrate. nih.gov Applying such methodologies to derivatives of this compound could allow for the installation of arylacetate or other moieties at specific positions on the piperidine ring, leading to a library of novel analogues.
| Reaction Type | Target Position | Key Reagents | Potential Product Class |
|---|---|---|---|
| Rh-Catalyzed C-H Insertion | C2 | Dirhodium Catalyst, Aryldiazoacetate | 2-Arylacetate-4-aminomethyl-1,4-dimethylpiperidine |
| Rh-Catalyzed C-H Insertion | C3 | Dirhodium Catalyst, Aryldiazoacetate | 3-Arylacetate-4-aminomethyl-1,4-dimethylpiperidine |
Construction of Bridged and Spirocyclic Piperidine Systems
To explore new regions of chemical space and impose conformational constraints on the piperidine ring, bridged and spirocyclic systems can be constructed. These modifications can enhance drug-like properties by increasing the sp3 character of the molecule. nih.gov
Bridged Systems: The construction of bridged piperidines, such as nortropane or 2-azanorbornane structures, involves forming a new carbon-carbon or carbon-heteroatom bond between non-adjacent atoms of the ring. nih.gov Starting from a suitably functionalized derivative of this compound, an intramolecular cyclization could be envisioned. For example, a derivative with a functional group at the C2 or C3 position could be cyclized onto the piperidine nitrogen or another atom to form a bicyclic, bridged system.
Spirocyclic Systems: Spirocycles are compounds where two rings share a single atom. The quaternary C4 carbon of the parent compound is an ideal anchor point for constructing a spirocyclic system. Synthetic strategies often involve starting from a precursor such as N-Boc-protected piperidone. beilstein-journals.org For instance, a cyclopropyl (B3062369) ring can be installed at the C4 position of a piperidone precursor before the elaboration of the aminomethyl group. beilstein-journals.org Alternatively, methods have been developed for synthesizing spirocyclic piperidine-azetidine (diazaspiro[3.5]nonane) and piperidine-pyrrolidine (diazaspiro[4.5]decane) ring systems. nih.gov These syntheses often involve multi-step sequences including reactions like nitrile lithiation/alkylation or 1,4-addition with nitroalkanes followed by reduction and cyclization. nih.gov
| System Type | Example Scaffold | General Synthetic Strategy |
|---|---|---|
| Bridged | 2-Azanorbornane | Intramolecular cyclization of a C2/C3-functionalized piperidine derivative. |
| Spirocyclic | Spiro[piperidine-4,1'-cyclopropane] | Construction of the cyclopropyl ring on a piperidin-4-one precursor. beilstein-journals.org |
| Spirocyclic | 2,8-Diazaspiro[4.5]decane | 1,4-addition of nitroalkanes to a piperidine-derived precursor, followed by reduction and cyclization. nih.gov |
Incorporation of Piperidine Moieties into Diverse Heterocyclic Architectures
The this compound unit can act as a building block for the synthesis of more complex, multi-ring heterocyclic systems. The primary amine is the key reactive site for these constructions, allowing it to be "stitched" into new rings through condensation reactions.
A prominent example of this strategy is seen in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin. In analogues of this drug, an aminopiperidinyl moiety is condensed with a substituted pyrimidine (B1678525) dione (B5365651) to form the final active molecule. beilstein-journals.org Similarly, this compound could be reacted with a suitably functionalized pyrimidine, quinazoline, or other heterocyclic electrophile to generate novel and complex architectures. The reaction of the primary amine with 1,3-dielectrophiles or molecules containing both a nucleophilic and an electrophilic center can lead to the formation of a wide variety of new heterocyclic rings fused or linked to the piperidine scaffold.
| Target Heterocycle | Required Reagent Class | Example Reaction |
|---|---|---|
| Substituted Pyrimidinedione | Uracil derivative with a leaving group | Nucleophilic substitution at the pyrimidine ring. beilstein-journals.org |
| Substituted Quinazoline | 2-Chlorosubstituted quinazoline | Nucleophilic aromatic substitution. |
| Pyrrole (B145914) | 1,4-Dicarbonyl compound | Paal-Knorr pyrrole synthesis. |
| Isoindolinone | 2-Carboxybenzaldehyde | Condensation and cyclization. |
Spectroscopic and Structural Characterization of 1,4 Dimethylpiperidin 4 Yl Methanamine Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. High-resolution and multidimensional NMR methods provide profound insights into the molecular framework and spatial arrangement of atoms.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial structural verification of piperidine (B6355638) derivatives. In the ¹H NMR spectrum of a related compound, 4-methylpiperidine (B120128), characteristic signals corresponding to the piperidine ring protons are observed. For instance, the axial and equatorial protons on the carbons adjacent to the nitrogen atom typically appear at different chemical shifts, often in the range of 2.5 to 3.1 ppm. chemicalbook.com The methyl group protons would present a distinct signal, typically a doublet, at a higher field (lower ppm value), for example around 0.9 ppm. chemicalbook.com
In ¹³C NMR spectra, each unique carbon atom in the molecule gives rise to a separate signal, providing a carbon "fingerprint" of the molecule. For substituted piperidines, the chemical shifts of the ring carbons are sensitive to the nature and orientation of the substituents. These spectra, often recorded in solvents like CDCl₃, allow for the unambiguous assignment of each carbon atom within the molecular structure. rsc.orgrsc.org
Table 1: Representative ¹H NMR and ¹³C NMR Data for Substituted Piperidine Scaffolds
| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | N-CH₃ | ~2.3 - 2.5 |
| ¹H | Ring -CH₂- (axial/equatorial) | ~1.4 - 3.1 |
| ¹H | C-CH₃ | ~0.9 - 1.1 |
| ¹H | -CH₂-NH₂ | ~2.6 - 2.8 |
| ¹³C | N-CH₃ | ~46 |
| ¹³C | Ring -CH₂- | ~30 - 55 |
| ¹³C | C-CH₃ | ~22 |
| ¹³C | Quaternary Carbon (C4) | ~35 - 40 |
| ¹³C | -CH₂-NH₂ | ~50 |
Note: Data are generalized from typical piperidine derivatives. Actual values for (1,4-Dimethylpiperidin-4-yl)methanamine may vary.
Two-dimensional (2D) NMR techniques are indispensable for complex structural assignments. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with their directly attached carbon atoms, simplifying the assignment of both ¹H and ¹³C spectra.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, which is crucial for determining stereochemistry and conformational preferences of the piperidine ring. For instance, NOESY can distinguish between axial and equatorial substituents by observing their correlations with axial protons on the ring. nih.gov
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.
In the IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups on the piperidine ring are observed around 2800-3000 cm⁻¹. The C-N stretching vibrations would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹. For a similar compound, (1-Methyl-4-piperidinyl)methanamine, the IR spectrum is used to confirm conformity with the expected structure. thermofisher.com
Raman spectroscopy provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the carbon skeleton of the piperidine ring. Computational studies, often using Density Functional Theory (DFT), can be employed to predict and interpret the IR and Raman spectra of complex molecules like piperidine derivatives, aiding in the detailed analysis of their vibrational modes. researchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |
| C-H Stretch | Aliphatic (CH₃, CH₂) | 2850 - 2960 |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₈H₁₈N₂), the exact molecular weight is 142.1470 g/mol . uni.lu
Under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule is ionized to produce a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). This parent ion can then undergo fragmentation. A characteristic fragmentation pathway for piperidine derivatives involves alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. This results in the loss of a substituent from the carbon next to the nitrogen, leading to the formation of a stable iminium ion. The fragmentation pattern provides a unique fingerprint that helps in identifying the compound and distinguishing it from its isomers. youtube.commiamioh.edunih.gov For instance, a common fragment for N-methylpiperidines involves the loss of a methyl radical to form a stable ion.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts (e.g., [M+H]⁺, [M+Na]⁺) to aid in identification. uni.lu
Single Crystal X-ray Diffraction Analysis of Piperidine Conformations
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the piperidine ring and the spatial orientation of its substituents. mdpi.com
For substituted piperidines, X-ray analysis can confirm whether the ring adopts a chair, boat, or twist-boat conformation. nih.gov For example, the relative stereochemistry of various dimethyl-substituted piperidines has been unequivocally confirmed through X-ray diffraction of their derivatives. nih.govrsc.org Such studies are crucial for understanding how substitution patterns influence the solid-state packing and intermolecular interactions, such as hydrogen bonding. uzh.ch
Conformational Analysis of the Piperidine Ring System
The piperidine ring, like cyclohexane, typically adopts a low-energy chair conformation to minimize steric and torsional strain. In 1,4-disubstituted piperidines, the substituents can be in either axial or equatorial positions. The preferred conformation is the one that places the bulkier substituent in the equatorial position to avoid unfavorable 1,3-diaxial interactions.
The conformational preferences can be studied using both experimental techniques, like NMR spectroscopy (by analyzing coupling constants), and computational methods. nih.gov Molecular mechanics and DFT calculations are used to predict the relative energies of different conformers. nih.gov For 4-substituted piperidines, the conformational energies are often similar to those of analogous cyclohexanes. However, protonation of the piperidine nitrogen can significantly alter the conformational equilibrium, especially when polar substituents are present at the C4 position, due to electrostatic interactions. nih.gov These studies are vital for understanding the structure-activity relationships of biologically active piperidine derivatives. rsc.org
Computational Chemistry and Molecular Modeling of Dimethylpiperidinemethanamine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental for understanding the electronic structure and predicting the reactivity of a molecule. These calculations can determine properties such as molecular orbital energies, electron density distribution, and electrostatic potential, which are crucial for predicting how a molecule will interact with other chemical species.
Despite the utility of these methods, a thorough search of scientific literature reveals a notable absence of published studies specifically detailing quantum chemical calculations for (1,4-Dimethylpiperidin-4-yl)methanamine. Consequently, there is no specific data available in the public domain regarding its calculated electronic properties or reactivity indices derived from methods like Density Functional Theory (DFT) or other ab initio calculations.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.id This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. unar.ac.id Key outputs from these studies include binding affinities and the visualization of intermolecular interactions like hydrogen bonds and hydrophobic contacts.
A comprehensive review of the available scientific literature indicates that no specific molecular docking studies featuring this compound have been published. While research exists for various other piperidine (B6355638) derivatives, these studies focus on different molecular structures and are therefore outside the scope of this article. alliedacademies.orgd-nb.info As a result, there are no reported binding modes or affinity data for this compound with any specific biological targets.
Conformational Energy Landscape Exploration
The conformational energy landscape of a molecule describes the relationship between its three-dimensional structure and its potential energy. Exploring this landscape is crucial for understanding a molecule's flexibility, preferred shapes (conformers), and the energy barriers between them. elifesciences.orgnih.gov Techniques such as molecular dynamics simulations are often employed to map this landscape. nih.gov
There are currently no published research articles that specifically explore the conformational energy landscape of this compound. Such a study would involve computational methods to identify the most stable conformers of the molecule and the energetic pathways for transitioning between them. The absence of this research means that data on the relative energies of its conformers and the rotational barriers of its flexible bonds are not available.
In Silico Design Principles for Piperidine-Based Chemical Probes
In silico design involves the use of computational methods to create novel molecules with desired properties. For piperidine-based chemical probes, these principles often focus on modifying the piperidine scaffold to achieve specific binding affinities, selectivities, or physicochemical properties. mdpi.com The design process can be guided by quantitative structure-activity relationship (QSAR) models, pharmacophore modeling, and structure-based drug design approaches. unar.ac.id
While general principles for the design of piperidine-containing compounds are discussed in medicinal chemistry literature, there is no specific mention of design principles that have been developed for or applied to this compound as a starting scaffold for new chemical probes. The exploration of its specific structural features to guide the rational design of new molecules has not been a subject of published research.
Structure Property Relationships in 1,4 Dimethylpiperidin 4 Yl Methanamine Derivatives
Impact of Stereochemistry on Molecular Recognition Phenomena
Stereochemistry is a critical determinant of the biological activity of molecules, as interactions with chiral biological macromolecules such as receptors and enzymes are often highly stereospecific. In the context of (1,4-Dimethylpiperidin-4-yl)methanamine derivatives, while direct studies on this specific molecule are limited, the principles of stereochemical influence can be extrapolated from research on related piperidine-containing compounds. The introduction of additional chiral centers or the study of different conformational isomers can lead to significant differences in molecular recognition.
For instance, research on chiral piperidine (B6355638) derivatives has demonstrated that enantiomers can exhibit markedly different binding affinities for their biological targets. A study on novel dopamine (B1211576) D3 receptor antagonists, which feature a piperazine (B1678402) ring (a close structural relative of piperidine), found that the stereochemistry of the molecule had a significant impact on its binding affinity and selectivity. One compound, when resolved into its enantiomers, showed that one enantiomer had a significantly higher affinity for the D3 receptor compared to the other. This highlights the importance of absolute configuration in molecular recognition.
The following table, based on data from related heterocyclic compounds, illustrates the principle of how stereoisomers can have different affinities for a biological target.
| Compound Series | Stereoisomer | Target Receptor | Binding Affinity (Ki, nM) |
| Piperazine Analogues of JDTic | Enantiomer A | Kappa Opioid Receptor | High |
| Piperazine Analogues of JDTic | Enantiomer B | Kappa Opioid Receptor | Low |
| Dopamine D3 Antagonists | (S)-enantiomer | D3 Receptor | 0.7 |
| Dopamine D3 Antagonists | (R)-enantiomer | D3 Receptor | 93.3 |
This table is illustrative and compiled from data on related heterocyclic compounds to demonstrate the principle of stereospecificity in molecular recognition. JDTic is a known kappa opioid receptor antagonist.
Relationship between Substituent Pattern and Chemical Reactivity
The chemical reactivity of this compound derivatives can be finely tuned by altering the pattern of substituents on the piperidine ring and the aminomethyl side chain. These modifications can influence the electronic properties and steric environment of the reactive centers in the molecule, namely the two nitrogen atoms.
The basicity of the piperidine nitrogen and the primary amine of the aminomethyl group is a key aspect of their reactivity. The methyl group at the 1-position of the piperidine ring is an electron-donating group, which increases the basicity of the piperidine nitrogen compared to an unsubstituted piperidine. Further substitution on the ring can modulate this basicity. Electron-withdrawing groups would decrease the basicity, making the nitrogen less nucleophilic, while additional electron-donating groups would have the opposite effect.
The steric hindrance around the nitrogen atoms also plays a crucial role in their reactivity. The gem-dimethyl substitution at the 4-position creates a sterically hindered environment around the aminomethyl group. This can influence the rate and outcome of reactions involving this primary amine. For example, in acylation or alkylation reactions, the steric bulk of the piperidine ring may favor the formation of certain products over others.
A study on the use of 4-methylpiperidine (B120128) as a reagent for the removal of the Fmoc protecting group in solid-phase peptide synthesis found that its reactivity was superior to that of 2-methylpiperidine (B94953) and 3-methylpiperidine. researchgate.net This suggests that the position of the substituent on the piperidine ring can significantly impact the accessibility and reactivity of the nitrogen atom.
The following table provides a conceptual overview of how different substituents might affect the reactivity of the nitrogen atoms in a generic piperidine scaffold.
| Substituent at C4 | Electronic Effect | Predicted Effect on Piperidine N Basicity | Predicted Effect on Aminomethyl N Reactivity |
| -CH3 (as in the parent compound) | Electron-donating | Increase | Steric hindrance |
| -CF3 | Electron-withdrawing | Decrease | Steric hindrance |
| -OCH3 | Electron-donating (resonance), Electron-withdrawing (inductive) | Overall increase | Steric hindrance |
| -NO2 | Electron-withdrawing | Significant decrease | Steric hindrance |
Strategies for Modulating Molecular Shape and Three-Dimensionality
The three-dimensional shape of this compound derivatives is largely dictated by the conformation of the piperidine ring. While the chair conformation is generally the most stable, the presence of substituents can lead to the adoption of alternative conformations such as twist-boat or boat forms. ias.ac.in The ability to control and modulate the molecular shape is a powerful tool in drug design, as it allows for the optimization of interactions with biological targets.
One key strategy for modulating the molecular shape is through the introduction of bulky substituents. The gem-dimethyl group at the 4-position of the parent compound already introduces significant conformational constraints. Further substitution on the ring can lead to predictable changes in the preferred conformation. For instance, the introduction of a large N-substituent can lead to a flattening of the ring or even favor a boat conformation to alleviate steric strain. ias.ac.in
Another strategy involves the use of ring-closing or ring-opening reactions to create more rigid or flexible analogues. For example, bridging the piperidine ring could lock it into a specific conformation, thereby reducing its conformational flexibility and presenting a well-defined three-dimensional structure to a biological target.
Recent advances in synthetic chemistry offer novel ways to functionalize piperidines and thus modulate their shape. A two-stage process involving biocatalytic carbon-hydrogen oxidation followed by radical cross-coupling allows for the selective introduction of substituents at various positions on the piperidine ring. This modular approach provides a powerful tool for exploring the chemical space around the piperidine scaffold and generating derivatives with diverse three-dimensional shapes.
The conformational preferences of substituted piperidines can be influenced by a variety of factors, as summarized in the table below.
| Strategy | Description | Expected Conformational Outcome |
| Introduction of Bulky N-Substituents | Replacing the N-methyl group with a larger alkyl or aryl group. | Can lead to a preference for boat or twist-boat conformations to minimize steric interactions. ias.ac.in |
| Introduction of Additional Ring Substituents | Adding substituents at the 2, 3, 5, or 6 positions of the piperidine ring. | The stereochemistry of these new substituents will dictate the preferred chair conformation or may induce non-chair conformations. |
| Ring Scaffolding | Creating bicyclic structures by bridging different positions of the piperidine ring. | Results in a rigidified structure with a fixed conformation. |
| Biocatalytic C-H Oxidation | Enzymatic hydroxylation of the piperidine ring at specific positions. | Creates a handle for further functionalization, allowing for the introduction of a wide range of substituents that can influence conformation. |
Applications of 1,4 Dimethylpiperidin 4 Yl Methanamine As a Chemical Building Block in Advanced Synthesis
Role in the Synthesis of Complex Molecules and Analogues
The piperidine (B6355638) ring is a prevalent motif in a vast number of natural products and pharmaceutically active compounds. nih.gov The 1,4-disubstituted pattern of (1,4-Dimethylpiperidin-4-yl)methanamine offers a synthetically tractable platform for the elaboration of intricate molecular architectures. The tertiary amine at the 1-position and the primary aminomethyl group at the 4-position provide orthogonal handles for chemical modification, allowing for the stepwise or simultaneous introduction of diverse functionalities.
The synthesis of complex molecules often involves the strategic incorporation of rigid scaffolds to control molecular geometry and present functional groups in a defined spatial orientation. The chair conformation of the piperidine ring in this compound serves this purpose effectively. For instance, in the synthesis of novel therapeutic agents, the piperidine core can act as a central scaffold to which various pharmacophoric elements are attached. This approach has been successfully employed in the development of a wide range of bioactive molecules, where the piperidine unit is crucial for maintaining the optimal orientation of substituents for target binding. nih.gov
The aminomethyl group at the C4 position can be readily transformed into a variety of other functional groups or used as a point of attachment for larger molecular fragments through reactions such as amide bond formation, reductive amination, or nucleophilic substitution. Similarly, the N-methyl group can, in some cases, be cleaved and replaced with other substituents to further diversify the molecular structure. This versatility allows chemists to generate extensive libraries of analogues for structure-activity relationship (SAR) studies.
Precursor in Fragment-Based Chemical Library Development
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. nih.govrsc.org This approach relies on the screening of small, low-molecular-weight compounds ("fragments") that can bind to a biological target with high ligand efficiency. The piperidine scaffold is a valuable component of fragment libraries due to its three-dimensional character, which allows for the exploration of chemical space beyond the flat, aromatic structures that have traditionally dominated screening collections. nih.govrsc.orgresearcher.lifewhiterose.ac.uk
This compound, with a molecular weight well within the typical range for fragments, is an excellent candidate for inclusion in such libraries. Its rigid structure provides a well-defined shape, and the two amine functionalities offer straightforward vectors for fragment elaboration once a hit has been identified. The exploration of 3D fragment chemical space is a current focus in medicinal chemistry, and piperidine-based fragments are at the forefront of this effort. nih.govrsc.orgwhiterose.ac.uk
The development of diverse and three-dimensional fragment libraries is crucial for tackling challenging biological targets. The synthesis of various regio- and diastereoisomers of substituted piperidines has been a key strategy in expanding the diversity of available fragments. nih.govrsc.orgwhiterose.ac.uk this compound and its derivatives can contribute to this diversity, offering unique spatial arrangements of functional groups.
| Fragment Property | Typical Range for FBDD | Properties of this compound |
|---|---|---|
| Molecular Weight (MW) | < 300 Da | ~142.24 Da |
| cLogP | < 3 | Calculated values are typically low |
| Hydrogen Bond Donors (HBD) | ≤ 3 | 1 (primary amine) |
| Hydrogen Bond Acceptors (HBA) | ≤ 3 | 2 (primary and tertiary amines) |
| Rotatable Bonds | ≤ 3 | 1 |
Use as a Chiral Scaffold or Ligand in Asymmetric Catalysis
While this compound itself is achiral, its derivatives can be readily rendered chiral, making them valuable as chiral scaffolds or ligands in asymmetric catalysis. thieme-connect.comthieme-connect.com The introduction of a substituent at one of the methylene (B1212753) groups of the piperidine ring or the use of a chiral N-substituent can create stereogenic centers. The rigidity of the piperidine ring is advantageous in a chiral ligand, as it can create a well-defined chiral pocket around a metal center, thereby inducing high levels of enantioselectivity in a catalytic reaction.
The development of novel chiral ligands is a cornerstone of modern asymmetric catalysis. nih.govresearchgate.netnih.gov Chiral piperidine-containing ligands have been successfully employed in a variety of metal-catalyzed transformations. The nitrogen atoms of the piperidine scaffold can act as coordinating atoms for a range of transition metals. For example, chiral diamines are a well-established class of ligands for asymmetric synthesis.
Although direct examples of this compound in asymmetric catalysis are not prevalent in the literature, the structural motif is highly relevant. By analogy to other chiral diamines and piperidine-based ligands, derivatives of this compound could be envisioned for applications in reactions such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions. The modular nature of the scaffold would allow for the fine-tuning of steric and electronic properties to optimize catalyst performance.
Development of Novel Chemical Probes for Research
Chemical probes are small molecules used as tools to study biological systems. acs.org They are essential for target validation and for elucidating the function of proteins in their native cellular environment. The piperidine scaffold is a common feature in many successful chemical probes due to its favorable physicochemical properties, including good aqueous solubility and metabolic stability. thieme-connect.comthieme-connect.com
The structure of this compound provides a foundation for the design of novel chemical probes. The primary amine can be used to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, for visualization or affinity purification experiments. Alternatively, it can be functionalized with a reactive group to create an activity-based probe for covalent labeling of a target protein.
Q & A
Q. What are the established synthetic routes for (1,4-Dimethylpiperidin-4-yl)methanamine?
The synthesis of this compound derivatives typically involves condensation reactions under controlled conditions. For example, a common method involves refluxing ketones with substituted methanamines in ethanol or water/ethanol mixtures using sodium hydroxide as a catalyst. Reaction times vary (e.g., 4–24 hours) depending on substituent reactivity . Another approach for structurally similar cyclohexyl methanamines employs dimethylamine and formaldehyde with acid/base catalysts to functionalize the piperidine ring . Researchers should optimize solvent systems (e.g., methanol-buffer mixtures for solubility) and monitor reaction progress via TLC or LC-MS.
Q. What spectroscopic techniques are used to characterize this compound and its derivatives?
Characterization relies on a combination of analytical methods:
- 1H/13C NMR : To confirm stereochemistry and substitution patterns (e.g., cyclohexyl ring protons resonate at δ 1.2–2.5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for primary amines) .
- Mass Spectrometry : Determines molecular weight and fragmentation patterns (e.g., ESI-MS for protonated ions) .
- Melting Point Analysis : Validates purity (e.g., sharp melting points >200°C indicate crystalline stability) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying conditions?
Yield optimization requires systematic parameter testing:
| Parameter | Optimization Strategy |
|---|---|
| Catalyst Loading | Vary NaOH concentration (0.1–1.0 M) to balance reaction rate vs. side-product formation . |
| Temperature | Test reflux vs. room-temperature conditions; higher temps may accelerate condensation but risk decomposition. |
| Solvent System | Compare polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents for substrate solubility . |
| Reaction Time | Monitor intermediate formation via LC-MS; prolonged durations (>24h) may improve cyclization . |
Statistical tools like Design of Experiments (DoE) can identify critical interactions between parameters .
Q. What strategies address contradictions in reported biological activity data for this compound?
Contradictions often arise from assay variability or model-specific responses. To resolve discrepancies:
- Cross-Validation : Test activity across multiple assays (e.g., in vitro enzymatic inhibition + cell viability assays) .
- Dose-Response Analysis : Establish EC50/IC50 curves to compare potency thresholds between studies .
- Structural Confirmation : Verify compound purity and stereochemistry, as impurities or racemic mixtures can skew results .
- Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., higher lipophilicity correlating with improved blood-brain barrier penetration) .
Q. How can derivatives of this compound be designed for enhanced pharmacological activity?
Rational design strategies include:
- Bioisosteric Replacement : Substitute the piperidine ring with morpholine or piperazine to modulate solubility .
- Side-Chain Functionalization : Introduce halogenated or methoxy groups to improve target binding (e.g., anticancer activity against U87 MG glioma cells) .
- Prodrug Synthesis : Modify the primary amine to carbamate or amide derivatives for enhanced bioavailability .
Computational tools (e.g., molecular docking with BKMS_METABOLIC or Reaxys databases) can predict binding affinities to targets like kinases or GPCRs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
